4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride
Description
4-[(3-Bromophenyl)methyl]piperidin-4-ol hydrochloride is a piperidine derivative featuring a 3-bromophenylmethyl substituent at the 4-position of the piperidine ring, with a hydroxyl group and hydrochloride salt formation at the same position. Piperidine derivatives are widely studied for their pharmacological properties, including receptor modulation and enzyme inhibition .
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]piperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12;/h1-3,8,14-15H,4-7,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXWRYWZNKPNOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC=C2)Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzyl chloride and piperidin-4-ol.
Reaction: The 3-bromobenzyl chloride is reacted with piperidin-4-ol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-[(3-Bromophenyl)methyl]piperidin-4-ol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-[(3-Bromophenyl)methyl]piperidin-4-one.
Reduction: Formation of 4-[(3-Hydroxyphenyl)methyl]piperidin-4-ol.
Substitution: Formation of 4-[(3-Azidophenyl)methyl]piperidin-4-ol or 4-[(3-Cyanophenyl)methyl]piperidin-4-ol.
Scientific Research Applications
4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Key analogues include:
- 4-(4-Fluorobenzyl)piperidine hydrochloride: Features a 4-fluorophenylmethyl group instead of 3-bromophenylmethyl.
- 4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride : Substitutes the 3-bromo group with a 2-methoxy group, altering steric and electronic profiles .
- 4-(4-Chlorophenyl)piperidin-4-ol: A non-salt form with a chloro substituent; used as an impurity standard in loperamide synthesis .
- 4-(4-Trifluoromethylbenzyl)piperidine hydrochloride : Incorporates a trifluoromethyl group, increasing lipophilicity and bioavailability .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Key Substituents |
|---|---|---|---|---|
| 4-[(3-Bromophenyl)methyl]piperidin-4-ol HCl | C₁₂H₁₅BrClNO | 304.61 | Not explicitly provided | 3-Bromo, hydroxyl, HCl salt |
| 4-(4-Fluorobenzyl)piperidine HCl | C₁₂H₁₅FClN | 229.72 | Not provided | 4-Fluoro |
| 4-[(2-Methoxyphenyl)methyl]piperidin-4-ol HCl | C₁₃H₁₈ClNO₂ | 263.74 | 156605-79-7 | 2-Methoxy, hydroxyl, HCl salt |
| 4-(4-Chlorophenyl)piperidin-4-ol | C₁₁H₁₄ClNO | 227.69 | 37743-41-2 | 4-Chloro, hydroxyl |
| 4-(4-Trifluoromethylbenzyl)piperidine HCl | C₁₃H₁₅F₃ClN | 279.73 | 193357-81-2 | 4-CF₃ |
Key Observations :
- The bromine atom in the target compound increases molecular weight and polarizability compared to fluoro or chloro analogues.
- Hydroxyl groups enhance hydrogen-bonding capacity, influencing solubility and receptor interactions.
- Trifluoromethyl and methoxy groups modulate lipophilicity and metabolic stability .
Biological Activity
4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including receptors and enzymes, which may lead to significant therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of 4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride is C15H22BrClN and it can be synthesized from 3-bromobenzyl chloride and piperidin-4-ol through a nucleophilic substitution reaction. The synthesis typically involves the following steps:
- Starting Materials : 3-bromobenzyl chloride and piperidin-4-ol.
- Reaction Conditions : The reaction is conducted in an organic solvent (e.g., dichloromethane) with a base (e.g., sodium hydroxide).
- Formation of Hydrochloride Salt : The product is treated with hydrochloric acid to yield the hydrochloride salt.
The biological activity of 4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride is primarily attributed to its interaction with specific molecular targets:
Target Receptors
- Chemokine Receptor CCR5 : The compound acts as an antagonist to the CCR5 receptor, which is crucial in the HIV-1 entry process. By blocking this receptor, it prevents HIV-1 infection, making it a potential candidate for antiviral therapies.
- Enzymatic Interactions : The compound interacts with enzymes such as monoamine oxidase and acetylcholinesterase, influencing neurotransmitter synthesis and degradation.
The compound exhibits several notable biochemical properties:
- Cellular Effects : It modulates cell signaling pathways and gene expression, affecting neuronal communication and cellular metabolism.
- Molecular Mechanism : The binding interactions with biomolecules lead to conformational changes that can either inhibit or activate enzyme functions.
Biological Activity
Research has highlighted various biological activities associated with 4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride:
Antimicrobial Activity
Studies indicate that piperidine derivatives exhibit significant antimicrobial properties. For instance:
- Compounds similar to 4-[(3-Bromophenyl)methyl]piperidin-4-ol have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 4-[(3-Bromophenyl)methyl]... | 32 - 512 | S. aureus, E. coli |
| Other piperidine derivatives | Varies | Various strains |
Anticancer Properties
Research has suggested potential anticancer effects through the modulation of signaling pathways involved in tumor growth and metastasis. Further studies are required to elucidate the specific mechanisms involved.
Case Studies
Several studies have investigated the biological effects of piperidine derivatives similar to 4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride:
- Antiviral Activity : A study demonstrated that compounds targeting CCR5 could significantly reduce viral load in vitro, suggesting potential for therapeutic use in HIV treatment.
- Antimicrobial Efficacy : A comparative analysis showed that certain piperidine derivatives had superior antibacterial activity compared to traditional antibiotics, indicating their potential as alternative therapeutic agents .
Q & A
Q. What are the common synthetic routes for 4-[(3-Bromophenyl)methyl]piperidin-4-ol hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. A typical approach involves reacting piperidin-4-ol with 3-bromobenzyl chloride in the presence of a base (e.g., triethylamine) to facilitate the formation of the C–N bond. The hydrochloride salt is then precipitated using HCl gas or concentrated hydrochloric acid . Purification often involves recrystallization from ethanol or acetone to achieve >95% purity, as observed in structurally similar piperidine derivatives .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm the presence of the 3-bromophenyl group (aromatic protons at δ 7.2–7.5 ppm) and the piperidine scaffold (e.g., methylene protons adjacent to the hydroxyl group at δ 3.4–3.8 ppm).
- HPLC-MS : For purity assessment and molecular ion detection ([M+H]+ expected around m/z 300–310).
- FT-IR : To identify the hydroxyl (O–H stretch at ~3200 cm⁻¹) and C–Br (600–500 cm⁻¹) functional groups .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-protected containers under inert gas (argon or nitrogen) at –20°C. The hydrochloride salt is hygroscopic; desiccants like silica gel should be used to prevent hydrolysis. Stability studies on analogous piperidine hydrochlorides suggest a shelf life of >12 months under these conditions .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during characterization?
- Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature NMR : To assess dynamic effects (e.g., chair flipping in piperidine rings).
- 2D NMR (COSY, HSQC) : To assign overlapping signals and confirm connectivity.
- Recrystallization or Prep-HPLC : To isolate stereoisomers or remove by-products (e.g., unreacted 3-bromobenzyl chloride) .
Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Buchwald-Hartwig Amination : Use Pd(dba)₂/Xantphos catalysts to replace the bromine atom with amines.
- Suzuki-Miyaura Coupling : React with aryl boronic acids under Pd(PPh₃)₄ catalysis.
Monitor reaction progress via TLC (silica, hexane:EtOAc 3:1) and optimize conditions (temperature, solvent) to minimize debromination side reactions .
Q. How can researchers address discrepancies in biological activity data across assays?
- Methodological Answer :
- Orthogonal Assays : Use both cell-based (e.g., HEK293 for receptor binding) and biochemical (e.g., enzyme inhibition) assays to validate target engagement.
- Solubility Adjustments : Pre-dissolve the hydrochloride salt in DMSO (≤0.1% final concentration) to avoid aggregation artifacts.
- Metabolite Screening : LC-MS/MS to rule out degradation products interfering with activity .
Q. What strategies improve yield and purity during scale-up synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., over-alkylation) by controlling residence time.
- Design of Experiments (DoE) : Optimize parameters (molar ratio, temperature) using response surface methodology.
- In-line FTIR/PAT : Real-time monitoring to trigger crystallization endpoints. Pilot studies on similar compounds show 20–30% yield improvement .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
